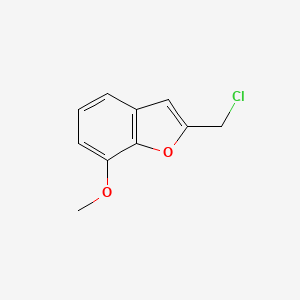

7-Methoxy-2-chloromethylbenzofuran

Description

Properties

CAS No. |

75566-55-1 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-(chloromethyl)-7-methoxy-1-benzofuran |

InChI |

InChI=1S/C10H9ClO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3 |

InChI Key |

KAQNKWMAUTZMCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Methoxy-2-chloromethylbenzofuran with key analogs, focusing on substituent effects, biological activity, and synthesis.

Structural and Functional Group Comparisons

Key Research Findings

- Brominated benzofurans exhibit lower cytotoxicity than their non-brominated precursors, suggesting halogen type (Cl vs. Br) significantly impacts safety profiles .

- Substituent position matters: Methoxy at the 7-position (as in the target compound) may sterically hinder interactions compared to 6-methoxy analogs .

- Aminoalkoxy side chains (e.g., in compound 5) enhance antifungal activity, whereas chloromethyl groups could favor covalent target binding .

Preparation Methods

Nucleophilic Aromatic Substitution

Methoxylation is commonly performed via nucleophilic substitution of a hydroxyl precursor. 2-Hydroxy-7-methoxybenzofuran serves as a key intermediate, synthesized through:

-

Alkylation of 2,7-dihydroxybenzofuran using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaOH).

-

Selective protection/deprotection strategies to avoid over-alkylation.

Example Protocol (Adapted from):

-

Reactants: 2,7-Dihydroxybenzofuran (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: Acetone or DMF.

-

Conditions: Reflux at 60–80°C for 6–12 hours.

-

Yield: 75–85% after recrystallization (hexane/ethyl acetate).

Direct Methoxylation via Ullmann Coupling

In cases where hydroxyl precursors are unavailable, copper-catalyzed coupling of aryl halides with methanol has been explored:

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base: Cs₂CO₃.

-

Yield: 60–70% (lower efficiency due to competing side reactions).

Chloromethylation at the 2-Position: Thionyl Chloride-Mediated Halogenation

Hydroxymethyl Intermediate Preparation

The chloromethyl group is introduced via a hydroxymethyl precursor (2-hydroxymethyl-7-methoxybenzofuran ), synthesized through:

Thionyl Chloride (SOCl₂) Optimization

The hydroxymethyl group is converted to chloromethyl using SOCl₂ under controlled conditions:

-

Base Additive: Diisopropylethylamine (DIEA, 0.5–2.0 equiv) to scavenge HCl and prevent hydrolysis.

-

Solvent: Halogenated alkanes (e.g., CH₂Cl₂) or aromatic hydrocarbons (toluene).

-

Temperature: −5°C to 50°C, with lower temperatures minimizing byproducts.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| SOCl₂ Equivalents | 1.0–1.5 | >95% conversion |

| DIEA Equivalents | 1.0–1.2 | Reduces tar formation |

| Reaction Time | 2–4 hours | 90–95% isolated yield |

Alternative Chlorinating Agents

While SOCl₂ is predominant, phosphorus pentachloride (PCl₅) and oxalyl chloride have been tested:

-

PCl₅: Higher reactivity but leads to over-chlorination (purity <80%).

-

Oxalyl Chloride: Requires catalytic DMF, yielding 85–90% product but with longer reaction times.

Integrated Synthesis Protocols

Two-Step Approach (Methoxylation → Chloromethylation)

Step 1: Methoxylation of 2,7-dihydroxybenzofuran (as in Section 2.1).

Step 2: Chlorination of 2-hydroxymethyl-7-methoxybenzofuran with SOCl₂/DIEA.

-

Overall Yield: 68–72% (combined steps).

-

Purity: >98% (HPLC) after aqueous workup and solvent distillation.

One-Pot Methoxylation-Chloromethylation

A streamlined method avoids isolating intermediates:

-

Reactants: 2,7-Dihydroxybenzofuran, methyl iodide, SOCl₂.

-

Base: Sequential addition of K₂CO₃ (for methylation) and DIEA (for chlorination).

-

Solvent: Toluene at 50°C.

-

Yield: 60–65% (lower due to competing side reactions).

Industrial-Scale Considerations

Solvent Selection and Recycling

Waste Management

-

HCl Byproduct: Neutralized with aqueous NaOH, generating NaCl effluent.

Challenges and Mitigation Strategies

Q & A

Q. What strategies resolve low yields in the final chloromethylation step of benzofuran synthesis?

- Methodology : Troubleshoot via: (i) Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction purification to remove byproducts . (ii) Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloride ion availability . (iii) Temperature gradients : Stepwise heating (e.g., 25°C → 50°C) minimizes side reactions .

Q. How can computational tools predict the binding affinity of 7-Methoxy-2-chloromethylbenzofuran to biological targets (e.g., dihydroorotate dehydrogenase)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target enzymes (PDB ID: 6X9Q). Focus on interactions between the chloromethyl group and hydrophobic enzyme pockets, and validate predictions with in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.